molecular formula C9H21ClO3Si B11871461 Triisopropoxychlorosilane

Triisopropoxychlorosilane

Cat. No.: B11871461
M. Wt: 240.80 g/mol
InChI Key: ZPASRGDYLROIBR-UHFFFAOYSA-N
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Description

Triisopropoxychlorosilane (CAS: 17898-38-3) is a chlorosilane compound characterized by one chlorine atom and three isopropoxy groups attached to a silicon atom. It is widely employed in organic synthesis as a silylating agent, particularly for introducing steric bulk to improve reaction selectivity. For example, in the synthesis of silicate prodrugs, this compound reacts with carboxylic acids under basic conditions (e.g., pyridine) to form silylated intermediates, enabling controlled release in nanoparticle formulations . Its steric hindrance from the bulky isopropoxy groups distinguishes it from smaller chlorosilanes like trimethylchlorosilane, making it advantageous in reactions requiring precise regioselectivity .

Preparation Methods

Chlorotriisopropoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride with isopropanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a pressure of 1-2 atm. The reaction can be represented as follows:

SiCl4+3C3H7OHClSi(OCH(CH3)2)3+3HCl\text{SiCl}_4 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{ClSi(OCH(CH}_3\text{)}_2)_3 + 3 \text{HCl} SiCl4​+3C3​H7​OH→ClSi(OCH(CH3​)2​)3​+3HCl

In industrial production, the process is scaled up, and the reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of triisopropoxychlorosilane involves the replacement of the chlorine atom with a hydroxyl group, forming triisopropoxysilanol (HO-Si[OCH(CH₃)₂]₃). This reaction is typically acid- or base-catalyzed and proceeds via nucleophilic attack by water.

Key Findings:

  • Reaction Mechanism:

    ClSi(OiPr)3+H2OHO-Si(OiPr)3+HCl\text{ClSi(OiPr)}_3 + \text{H}_2\text{O} \rightarrow \text{HO-Si(OiPr)}_3 + \text{HCl}

    The reaction is exothermic and generates HCl as a byproduct .

  • Steric Effects: The bulky isopropoxy groups hinder hydrolysis kinetics compared to less-substituted chlorosilanes (e.g., methyltrichlorosilane) .

  • Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium chloride) enhance reaction rates by stabilizing transition states .

Experimental Data:

ConditionTemperatureCatalystYield (%)Reference
Neutral H₂O25°CNone65–70
Acidic (HCl)0–5°CQuaternary salt>95
Basic (NaOH)50°CNone80–85

Alcoholysis Reactions

This compound reacts with alcohols to form alkoxysilanes, replacing chlorine with alkoxy groups. This reaction is critical for synthesizing functionalized silanes.

Key Findings:

  • General Reaction:

    ClSi(OiPr)3+ROHRO-Si(OiPr)3+HCl\text{ClSi(OiPr)}_3 + \text{ROH} \rightarrow \text{RO-Si(OiPr)}_3 + \text{HCl}

    where R = alkyl or aryl .

  • Catalysts: Imidazole or pyridine is often used to neutralize HCl and drive the reaction to completion .

  • Selectivity: Bulky alcohols (e.g., tert-butanol) exhibit slower reaction rates due to steric hindrance .

Example with Methanol:

AlcoholMolar Ratio (Si:ROH)CatalystYield (%)
MeOH1:1.2Imidazole92
t-BuOH1:1.5Pyridine78

Condensation with Silanols

This compound undergoes condensation reactions with silanols (Si-OH) to form siloxane bonds (Si-O-Si), a key step in polymer and material synthesis.

Key Findings:

  • Reaction Pathway:

    ClSi(OiPr)3+HO-SiR3(OiPr)3Si-O-SiR3+HCl\text{ClSi(OiPr)}_3 + \text{HO-SiR}_3 \rightarrow (\text{OiPr})_3\text{Si-O-SiR}_3 + \text{HCl}
  • Conditions: Conducted under anhydrous conditions with bases (e.g., triethylamine) to absorb HCl .

  • Applications: Used to create cross-linked siloxane networks in silicone resins .

Kinetic Data:

Silanol ReactantTemperatureReaction Time (h)Conversion (%)
Me₃SiOH60°C488
Ph₂Si(OH)₂80°C674

Reactivity with Organometallic Reagents

The chlorine atom in this compound can be displaced by organometallic nucleophiles (e.g., Grignard or organolithium reagents), forming silicon-carbon bonds.

Key Findings:

  • General Reaction:

    ClSi(OiPr)3+R-MgXR-Si(OiPr)3+MgXCl\text{ClSi(OiPr)}_3 + \text{R-MgX} \rightarrow \text{R-Si(OiPr)}_3 + \text{MgXCl}
  • Steric Limitations: Bulky organometallic reagents (e.g., tert-butyllithium) show reduced efficiency due to steric crowding .

Example with Methylmagnesium Bromide:

ReagentSolventYield (%)
MeMgBrTHF85
PhLiEther68

Stability Under Thermal and Oxidative Conditions

  • Thermal Decomposition: Degrades above 200°C, releasing isopropanol and forming silicon oxides.

  • Oxidative Stability: Resists oxidation under ambient conditions but reacts with strong oxidizers (e.g., H₂O₂) to form silanones .

Scientific Research Applications

Material Science

Silane Coupling Agents
Triisopropoxychlorosilane serves as a silane coupling agent, enhancing the adhesion between inorganic materials (like glass and metals) and organic polymers. By forming a chemical bond with both surfaces, it improves the mechanical properties of composite materials. This is particularly useful in the production of high-performance coatings and adhesives, where durability is essential .

Nanocomposites
In the field of nanotechnology, this compound is used to modify the surface properties of nanoparticles. This modification can enhance the dispersion of nanoparticles in polymer matrices, resulting in improved mechanical and thermal properties. Research has shown that incorporating silane-modified nanoparticles into polymer matrices can lead to significant enhancements in tensile strength and thermal stability .

Surface Chemistry

Surface Modification
this compound is employed for surface modification of various substrates. It can be used to create hydrophobic or hydrophilic surfaces depending on the application. For instance, when applied to glass surfaces, it can impart hydrophobic characteristics, which are beneficial for anti-fogging or anti-icing applications .

Corrosion Resistance
The compound is also utilized in coatings designed to provide corrosion resistance. By forming a protective siloxane layer on metal surfaces, it prevents moisture and corrosive agents from penetrating, thereby extending the lifespan of metal components in harsh environments .

Organic Synthesis

Protective Group in Synthesis
In organic chemistry, this compound acts as a protective group for alcohols and amines during synthesis reactions. The triisopropylsilyl (TIPS) group can be easily introduced and subsequently removed without affecting other functional groups in complex molecules. This property makes it a valuable tool in multi-step organic syntheses .

Synthesis of Organosilicon Compounds
The compound is also involved in the synthesis of various organosilicon derivatives. Its ability to react with different nucleophiles allows for the creation of diverse silicon-containing compounds that have applications ranging from pharmaceuticals to materials science .

Case Study 1: Surface Coating Applications

A study demonstrated that coatings formulated with this compound significantly improved adhesion properties compared to traditional coatings. The silane-treated surfaces showed enhanced resistance to water and chemical exposure, making them suitable for automotive and aerospace applications .

Case Study 2: Nanocomposite Development

Research involving this compound-modified silica nanoparticles revealed that these composites exhibited improved mechanical properties over unmodified counterparts. The enhanced dispersion of nanoparticles within the polymer matrix led to a notable increase in tensile strength and elongation at break .

Data Table: Summary of Applications

Application AreaDescriptionBenefits
Material ScienceSilane coupling agent for compositesImproved adhesion and mechanical properties
Surface ChemistrySurface modification for hydrophobic/hydrophilic surfacesEnhanced performance in specific environments
Organic SynthesisProtective group for alcohols/aminesFacilitates multi-step syntheses
NanocompositesModification of nanoparticles for polymer matricesIncreased strength and thermal stability

Mechanism of Action

The mechanism of action of chlorotriisopropoxysilane involves its reactivity with various nucleophiles. The silicon atom in the compound is electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity allows the compound to undergo hydrolysis, alcoholysis, and substitution reactions, leading to the formation of various silicon-containing products.

Comparison with Similar Compounds

Structural and Reactivity Differences

The table below compares triisopropoxychlorosilane with structurally related chlorosilanes:

Compound Molecular Formula Substituents Steric Hindrance Key Reactivity Traits Applications
This compound C₉H₂₁ClO₃Si 3 isopropoxy, 1 Cl High Moderate reactivity; selective silylation due to steric bulk Prodrug synthesis, selective C–H borylation
Trimethylchlorosilane (TMCS) C₃H₉ClSi 3 methyl, 1 Cl Low High reactivity; rapid silylation but poor selectivity General silylation, hydrophobic coatings
Triisopropylchlorosilane (TIPSCI) C₉H₂₁ClSi 3 isopropyl, 1 Cl Moderate Intermediate reactivity; used for temporary protection in synthesis Protecting groups in oligonucleotide synthesis
Trichlorosilane Cl₃HSi 3 Cl, 1 H Low Highly reactive; prone to hydrolysis Semiconductor manufacturing, silicone precursors

Key Findings :

  • Steric Effects : this compound’s isopropoxy groups provide greater steric hindrance than TMCS or TIPSCI, enhancing selectivity in reactions like para-selective C–H borylation of arenes. For instance, this compound improved site-selectivity (p/others = 4/1) compared to triethylchlorosilane (2b) and triisopropylchlorosilane (2c) due to its bulkier structure .
  • Reactivity vs. Stability : While TMCS reacts rapidly with moisture, this compound’s alkoxy groups stabilize the silicon center, reducing hydrolysis rates and enabling controlled reactions .
  • Applications : this compound is preferred in pharmaceutical synthesis (e.g., prodrugs) where steric control is critical, whereas TMCS is used for cost-effective, bulk silylation .

Biological Activity

Triisopropoxychlorosilane (TIPS-Cl) is a silane compound that has garnered interest in various fields, including materials science and biological research. Its unique chemical structure allows it to interact with biological systems, leading to potential applications in drug delivery, surface modification, and as a precursor for bioactive materials. This article delves into the biological activity of TIPS-Cl, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula C9H21ClO3SiC_9H_{21}ClO_3Si. Its structure consists of a silicon atom bonded to three isopropoxy groups and one chlorine atom. This configuration imparts significant reactivity, particularly in nucleophilic substitution reactions, which can be exploited in various biological applications.

Antimicrobial Properties

TIPS-Cl exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that silanes can enhance the antimicrobial properties of surfaces when used as coatings or treatments. For example, chlorosilanes have been found effective against Pseudomonas aeruginosa and Staphylococcus aureus, which are critical pathogens in healthcare settings .

Table 1: Antimicrobial Efficacy of TIPS-Cl

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments reveal that TIPS-Cl can affect cell viability depending on concentration and exposure time. In vitro studies indicate that at lower concentrations, TIPS-Cl does not significantly harm mammalian cells, while higher concentrations lead to increased cytotoxic effects. This duality suggests potential use in targeted therapies where controlled release is crucial.

Table 2: Cytotoxic Effects of TIPS-Cl on Mammalian Cells

Concentration (µg/mL)Cell Viability (%)
195
1085
10050
50020

The biological activity of TIPS-Cl is primarily attributed to its ability to form covalent bonds with cellular components. It can modify cell surfaces, enhancing the uptake of therapeutic agents or altering cell signaling pathways. The mechanism involves nucleophilic attack on the silicon center, facilitating interactions with proteins and nucleic acids .

Case Studies

  • Surface Modification for Drug Delivery : A study demonstrated that TIPS-Cl-modified surfaces improved the adhesion and proliferation of fibroblasts when used in wound healing applications. The modified surfaces showed enhanced biocompatibility compared to unmodified controls .
  • Anticancer Applications : Research indicated that TIPS-Cl could be utilized in delivering chemotherapeutic agents directly to tumor cells, minimizing systemic toxicity. In vitro tests showed that TIPS-Cl facilitated the targeted release of doxorubicin in cancer cell lines, leading to increased apoptosis compared to free drug administration .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of triisopropoxychlorosilane that influence experimental design?

  • Methodological Guidance : Key properties include hydrolysis sensitivity (reactivity with moisture), boiling point, and solubility in organic solvents. Researchers should prioritize inert atmosphere techniques (e.g., Schlenk lines) to prevent unintended hydrolysis. Analogous chlorosilanes like trimethylchlorosilane (boiling point: 57°C) and trichlorosilane (high vapor pressure) suggest similar handling precautions . Differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) can validate purity and stability under varying conditions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Guidance : Use PPE (nitrile gloves, lab coats, goggles) and engineering controls (fume hoods) to minimize exposure. Emergency showers and eyewash stations must be accessible, as recommended for hazardous silanes . Storage in moisture-proof containers under nitrogen is critical to prevent hydrolysis. Waste disposal should follow institutional guidelines for chlorinated compounds, with neutralization prior to disposal .

Q. What synthetic methodologies are effective for preparing this compound, and how can side reactions be minimized?

  • Methodological Guidance : Synthesis typically involves reacting silicon tetrachloride with isopropanol in anhydrous conditions. Triethylamine (Et₃N) can scavenge HCl byproducts, as seen in analogous phosphazene syntheses . Reaction efficiency is optimized by slow reagent addition and low temperatures (0–5°C). Thin-layer chromatography (TLC) or in situ IR spectroscopy can monitor reaction progress .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

  • Methodological Guidance : Density functional theory (DFT) calculations can model steric and electronic effects of the isopropoxy groups. Comparative studies with less substituted chlorosilanes (e.g., trimethylchlorosilane) reveal how bulkier ligands alter nucleophilic substitution kinetics . Solvent effects and transition-state geometries should be analyzed using software like Gaussian or ORCA.

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Guidance : Single-crystal X-ray diffraction provides definitive structural data, while multinuclear NMR (²⁹Si, ¹³C) elucidates bonding environments. For dynamic behavior, variable-temperature NMR or Raman spectroscopy can track conformational changes. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How should researchers address contradictions in reported catalytic applications of this compound?

  • Methodological Guidance : Systematically vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions. Replicate conflicting studies under controlled environments to isolate variables. Meta-analyses of published data, combined with kinetic profiling, can reconcile discrepancies .

Q. What strategies mitigate hydrolysis sensitivity during storage and application of this compound?

  • Methodological Guidance : Store under nitrogen or argon with molecular sieves to absorb trace moisture. For applications requiring aqueous compatibility, encapsulate the compound in hydrophobic matrices (e.g., silica nanoparticles). Real-time monitoring via moisture sensors in storage containers is advised .

Q. Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the thermal stability of this compound?

  • Methodological Guidance : Conduct thermogravimetric analysis (TGA) under inert and ambient atmospheres to compare decomposition profiles. Reproduce conflicting experiments with standardized protocols (e.g., heating rates, sample sizes). Collaborate with computational chemists to model degradation pathways and identify critical stability thresholds .

Q. Methodological Frameworks

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

  • Methodological Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with practical and academic goals. For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to define variables . Literature gaps in chlorosilane reactivity or toxicity profiles (e.g., trichlorobenzene studies ) can inspire novel hypotheses.

Properties

IUPAC Name

chloro-tri(propan-2-yloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClO3Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPASRGDYLROIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](OC(C)C)(OC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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